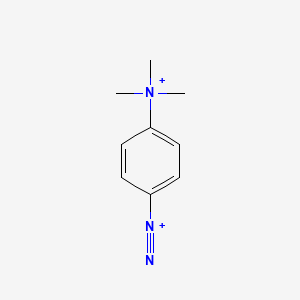

4-(Trimethylammonium)benzenediazonium

描述

Contextual Significance of Aromatic Diazonium Salts in Contemporary Chemistry

Aromatic diazonium salts are a class of organic compounds with the general formula ArN₂⁺X⁻, where Ar is an aryl group and X⁻ is an anion. mdpi.comsci-hub.se First synthesized by Peter Griess in 1858, these salts have become indispensable intermediates in organic synthesis. sci-hub.se Their significance stems from the excellent leaving group ability of the dinitrogen (N₂) molecule, facilitating a wide range of substitution reactions. wikipedia.org This reactivity allows for the introduction of a variety of functional groups onto an aromatic ring, including halogens, hydroxyl groups, and cyano groups, often under mild reaction conditions. mdpi.com

The general method for preparing diazonium salts, known as diazotization, involves the reaction of a primary aromatic amine with nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures (0–5 °C). wikipedia.orgmdpi.com The stability of the resulting diazonium salt is influenced by the counter-ion (X⁻), with tetrafluoroborate (B81430) (BF₄⁻) salts exhibiting greater stability compared to chloride salts, allowing for their isolation as solids. wikipedia.org

Beyond classical substitution reactions, aromatic diazonium salts are pivotal in azo coupling reactions to produce brightly colored azo dyes, which have widespread industrial applications. mdpi.com More recently, their utility has expanded into materials science and nanotechnology, particularly for the surface functionalization of various substrates. sci-hub.seresearchgate.net The electrochemical or spontaneous reduction of diazonium salts generates highly reactive aryl radicals that can form stable covalent bonds with surfaces such as metals, carbon materials, and semiconductors. researchgate.netresearchgate.net This surface grafting technique is a powerful tool for tailoring the properties of materials for applications in sensors, electronics, and biomedical devices.

Unique Structural and Reactivity Profile of 4-(Trimethylammonium)benzenediazonium as a Bifunctional Reagent

This compound stands out due to its bifunctional nature, possessing both a reactive diazonium group and a permanently cationic trimethylammonium group. This unique combination of functional moieties within a single molecule imparts a distinct reactivity profile that is of significant interest in advanced chemical research.

The diazonium group (-N₂⁺) at one end of the molecule provides the characteristic reactivity of aromatic diazonium salts. It can undergo dediazoniation to form a highly reactive aryl radical or a phenyl cation, which can then participate in a variety of chemical transformations. mdpi.com This reactivity is fundamental to its ability to form strong, covalent attachments to a wide range of surfaces, a process known as surface grafting or functionalization. researchgate.net The trimethylammonium group (-N(CH₃)₃⁺) at the other end is a quaternary ammonium (B1175870) salt. This group is chemically robust and carries a permanent positive charge, making the molecule highly polar and water-soluble. The presence of this cationic group can influence the electronic properties of the aromatic ring and, consequently, the reactivity of the diazonium group.

The bifunctionality of this compound allows it to act as a molecular linker. One end can be anchored to a surface via the diazonium group, while the exposed, positively charged trimethylammonium group can then be used for further interactions or to impart specific properties to the modified surface. For instance, surfaces functionalized with this compound would exhibit a permanent positive charge, which can be exploited for electrostatic interactions with negatively charged species such as anions, biomolecules (like DNA), or certain types of cells. nih.gov

Table 1: Key Functional Groups and Their Inferred Reactivity in this compound

| Functional Group | Chemical Formula | Key Role and Reactivity |

| Diazonium Group | -N₂⁺ | Acts as a reactive site for surface grafting via electrochemical or spontaneous reduction, forming a covalent bond with the substrate. It is an excellent leaving group (as N₂). |

| Trimethylammonium Group | -N(CH₃)₃⁺ | Provides a permanent positive charge, enhancing water solubility and enabling electrostatic interactions with negatively charged entities. It is a stable, non-reactive moiety under typical grafting conditions. |

Overview of Principal Research Domains and Applications

The unique characteristics of this compound make it a valuable tool in several advanced research domains. Its application as a bifunctional linker is a central theme across these areas.

Surface Modification and Materials Science: The ability of the diazonium moiety to form robust covalent bonds with various materials is a cornerstone of its application. By grafting this compound onto surfaces, it is possible to create permanently cationic surfaces. Such surfaces are being investigated for a range of applications, including:

Antimicrobial Surfaces: Quaternary ammonium compounds are known for their antimicrobial properties. nih.gov Surfaces modified with this compound could potentially inhibit bacterial adhesion and biofilm formation due to the positively charged surface disrupting bacterial cell membranes.

Controlled Cell Adhesion: The surface charge plays a crucial role in the interaction of materials with biological cells. Positively charged surfaces can be used to promote or control the adhesion of specific cell types, which is a critical aspect in tissue engineering and the development of biomedical implants.

Anion Exchange and Sensing: The permanent positive charge can be utilized for the capture and detection of anions. This is relevant in the development of chemical sensors and ion-exchange membranes.

Biosensors and Bioconjugation: The bifunctional nature of this compound is particularly advantageous in the field of biosensors. The diazonium group can be used to immobilize the molecule onto an electrode surface. The exposed trimethylammonium group can then serve as an anchor point for the electrostatic immobilization of negatively charged biomolecules, such as enzymes or DNA, without the need for complex covalent conjugation chemistries. This simplifies the fabrication of biosensors for detecting a wide range of biological targets. researchgate.net

Molecular Electronics: The formation of well-defined molecular layers on conductive surfaces is a key area of research in molecular electronics. Diazonium salt chemistry provides a reliable method for creating such layers. nih.gov The permanent dipole moment of molecules like this compound could be exploited to tune the electronic properties of the modified surfaces, which is relevant for the development of molecular-scale electronic components.

Table 2: Potential Research Applications of this compound

| Research Domain | Application | Underlying Principle |

| Materials Science | Antimicrobial Coatings | The positively charged trimethylammonium group disrupts bacterial cell membranes. |

| Controlled Cell Culture | Electrostatic interactions between the cationic surface and negatively charged cell membranes influence cell adhesion and growth. | |

| Biosensors | Enzyme/DNA Immobilization | The diazonium group anchors the molecule to the sensor surface, while the trimethylammonium group electrostatically binds negatively charged biomolecules. |

| Molecular Electronics | Tuning Surface Work Function | The permanent dipole of the grafted molecule alters the electronic properties of the conductive substrate. |

Structure

3D Structure

属性

CAS 编号 |

15820-13-0 |

|---|---|

分子式 |

C9H13N3+2 |

分子量 |

163.22 g/mol |

IUPAC 名称 |

(4-diazoniophenyl)-trimethylazanium |

InChI |

InChI=1S/C9H13N3/c1-12(2,3)9-6-4-8(11-10)5-7-9/h4-7H,1-3H3/q+2 |

InChI 键 |

SVZIAFPYRMWMCG-UHFFFAOYSA-N |

SMILES |

C[N+](C)(C)C1=CC=C(C=C1)[N+]#N |

规范 SMILES |

C[N+](C)(C)C1=CC=C(C=C1)[N+]#N |

产品来源 |

United States |

Synthetic Methodologies and Precursor Chemistry of 4 Trimethylammonium Benzenediazonium

Diazotization of Aminophenyltrimethylammonium Precursors

The foundational step in the synthesis of 4-(trimethylammonium)benzenediazonium is the diazotization of a suitable aminophenyltrimethylammonium salt. This reaction transforms the primary amino group into the highly reactive diazonium group (-N₂⁺).

Controlled Generation of Diazonium Cations

The conversion of the primary aromatic amine, specifically the 4-aminophenyltrimethylammonium cation, into its corresponding diazonium cation is typically achieved through the reaction with a nitrosating agent, most commonly nitrous acid (HNO₂). byjus.com Nitrous acid is generally prepared in situ by reacting sodium nitrite (B80452) (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), at low temperatures, typically between 0 and 5 °C, to prevent the decomposition of the unstable diazonium salt. lkouniv.ac.in

[H₃N⁺C₆H₄N(CH₃)₃]X⁻ + NaNO₂ + 2HX → [N₂⁺C₆H₄N(CH₃)₃]X⁻ + NaX + 2H₂O

The presence of the electron-withdrawing trimethylammonium group is thought to influence the reactivity of the amino group and the stability of the resulting diazonium salt.

Optimization of Reaction Conditions for Product Purity and Stability

The purity and stability of the synthesized this compound salt are paramount for its subsequent applications. The optimization of reaction conditions is therefore a critical aspect of its preparation. Key parameters that are meticulously controlled include temperature, pH, and the nature of the acidic medium.

Maintaining a low temperature throughout the diazotization process is crucial to minimize the decomposition of the diazonium salt, which can readily lose dinitrogen gas (N₂) to form highly reactive and undesirable byproducts. lkouniv.ac.in The pH of the reaction medium must be carefully controlled; an acidic environment is necessary for the formation of the nitrosonium ion, but excessively harsh conditions can lead to side reactions.

The choice of the mineral acid can also impact the outcome. While hydrochloric acid is commonly used, other acids may be employed depending on the desired counterion of the final diazonium salt. The slow, dropwise addition of the sodium nitrite solution to the acidic solution of the aminophenyltrimethylammonium precursor is a standard practice to maintain temperature control and prevent localized excesses of the nitrosating agent.

Counterion Engineering for Enhanced Stability and Tunable Reactivity

Synthesis and Application of Tetrafluoroborate (B81430) Salts

One of the most effective strategies for stabilizing aryldiazonium salts is the replacement of the chloride anion with the tetrafluoroborate (BF₄⁻) anion. wikipedia.org Benzenediazonium (B1195382) tetrafluoroborate salts are generally stable, crystalline solids that can be isolated, stored, and handled with greater safety than their chloride counterparts. wikipedia.org

The synthesis of this compound tetrafluoroborate is typically achieved by adding a solution of tetrafluoroboric acid (HBF₄) or a salt such as sodium tetrafluoroborate (NaBF₄) to the initially formed diazonium chloride solution. wikipedia.orgprepchem.com This results in the precipitation of the less soluble tetrafluoroborate salt, which can then be collected by filtration, washed, and dried.

The enhanced stability of the tetrafluoroborate salt is attributed to the large and non-nucleophilic nature of the BF₄⁻ anion, which forms a more stable ionic lattice with the diazonium cation. researchgate.net This increased stability allows for the isolation of the diazonium salt as a solid, facilitating its purification and use in subsequent reactions where the presence of water or other nucleophiles from the diazotization mixture is undesirable.

Table 1: Comparison of Properties of Diazonium Salt Counterions

| Counterion | Typical Stability | Solubility in Polar Solvents | Ease of Isolation |

| Chloride (Cl⁻) | Low (often explosive when dry) | High | Difficult |

| Tetrafluoroborate (BF₄⁻) | High (often isolable solid) | Moderate | Relatively Easy |

| Tosylate (OTs⁻) | High | Moderate | Relatively Easy |

| Triflate (OTf⁻) | High | Moderate | Relatively Easy |

Exploration of Alternative Counterions and Their Influence on Reactivity

Beyond tetrafluoroborate, other non-nucleophilic, bulky counterions have been explored to fine-tune the stability and reactivity of aryldiazonium salts. These include tosylates (p-toluenesulfonates), triflates (trifluoromethanesulfonates), and hexafluorophosphates. researchgate.net The choice of counterion can influence not only the stability but also the solubility of the diazonium salt in various organic solvents, which can be advantageous for specific synthetic applications.

The reactivity of the this compound salt can be modulated by the counterion. A more weakly coordinating anion can enhance the electrophilicity of the diazonium cation, potentially leading to faster reaction rates in subsequent coupling or substitution reactions. Conversely, a more strongly coordinating anion might temper the reactivity, allowing for greater control over the reaction. Research in this area aims to create a toolbox of this compound salts with a range of stabilities and reactivities tailored for specific synthetic outcomes.

Table 2: Investigated Alternative Counterions and Their Potential Impact

| Counterion | Potential Advantages |

| Tosylate (CH₃C₆H₄SO₃⁻) | Increased stability, good crystallinity |

| Triflate (CF₃SO₃⁻) | High stability, good leaving group properties in some contexts |

| Hexafluorophosphate (PF₆⁻) | High stability, often used for electrochemical applications |

Fundamental Reactivity and Mechanistic Investigations of 4 Trimethylammonium Benzenediazonium

Electrophilic Aromatic Substitution Pathways via Azo Coupling

The primary electrophilic aromatic substitution pathway for aryldiazonium salts, including 4-(trimethylammonium)benzenediazonium, is the azo coupling reaction. In this reaction, the diazonium cation functions as an electrophile, attacking an electron-rich aromatic nucleophile to form an azo compound, characterized by the -N=N- linkage. The strong electron-withdrawing nature of the trimethylammonium group enhances the electrophilicity of the diazonium cation, making it a potent coupling agent.

Regioselectivity and Substrate Scope in Azo Coupling Reactions

The regioselectivity of azo coupling reactions is predominantly governed by the nature of the activating group on the nucleophilic coupling partner. libretexts.orgwikipedia.org Generally, coupling occurs at the position para to the activating group. If the para position is blocked, the reaction proceeds at one of the ortho positions, albeit at a slower rate. wikipedia.org The substrate scope for azo coupling with this compound includes a variety of activated aromatic compounds.

Key classes of substrates include:

Phenols and Naphthols: These compounds are highly activated towards electrophilic attack, particularly in alkaline conditions where they form the more nucleophilic phenoxide or naphthoxide ions. quora.com The coupling typically occurs at the para position to the hydroxyl group.

Aromatic Amines: Aniline and its derivatives are also effective coupling partners. The reaction is generally carried out in weakly acidic to neutral conditions to ensure a sufficient concentration of the free amine, which is the reactive species. wikipedia.org

Aromatic Amino Acids: In the context of biological systems, the side chains of certain amino acid residues, notably tyrosine and histidine, are susceptible to azo coupling. nih.govnih.gov This reactivity is the basis for the use of diazonium salts in the modification of proteins.

| Coupling Partner | Activating Group | Typical Coupling Position |

| Phenol | -OH | para |

| Aniline | -NH2 | para |

| β-Naphthol | -OH | ortho to -OH (position 1) |

| Tyrosine | Phenolic -OH | ortho to -OH |

| Histidine | Imidazole (B134444) ring | Position 2 or 4 |

Kinetic and Thermodynamic Parameters Influencing Coupling Efficiency

The efficiency of azo coupling reactions is influenced by several kinetic and thermodynamic factors. The rate of reaction is highly dependent on the pH of the reaction medium, the concentration of reactants, and the temperature.

pH: The pH of the medium is a critical parameter. For coupling with phenols, the rate increases with pH due to the formation of the more reactive phenoxide ion. quora.com Conversely, for coupling with aromatic amines, an optimal pH is required to balance the concentration of the free amine (nucleophile) and the diazonium cation (electrophile). libretexts.org

Temperature: Azo coupling reactions are typically carried out at low temperatures (0-5 °C) to minimize the decomposition of the diazonium salt to the corresponding phenol.

Concentration: The reaction rate is dependent on the concentrations of both the diazonium salt and the coupling partner.

Thermodynamics: Azo coupling is generally an exothermic process. The formation of the stable azo compound provides the thermodynamic driving force for the reaction. The activation energy for the coupling reaction is influenced by the electronic properties of both the diazonium salt and the coupling partner. The electron-withdrawing trimethylammonium group lowers the activation energy for the reaction by increasing the electrophilicity of the diazonium cation.

Radical-Mediated Reaction Mechanisms

Beyond its role as an electrophile, the this compound ion can also be a precursor to the corresponding aryl radical, the 4-(trimethylammonium)phenyl radical. This reactive intermediate can participate in a variety of radical-mediated reactions.

Electrochemical Generation of Aryl Radicals from Diazonium Species

The electrochemical reduction of aryldiazonium salts at an electrode surface is a well-established method for generating aryl radicals. In the case of this compound, a one-electron reduction at the cathode leads to the formation of the 4-(trimethylammonium)phenyl radical and the liberation of nitrogen gas. This process is typically irreversible, as the highly reactive radical rapidly engages in subsequent reactions. The reduction potential for this process is influenced by the electron-withdrawing trimethylammonium group, which makes the reduction more favorable compared to unsubstituted benzenediazonium (B1195382).

Homolytic Cleavage and Radical Addition Pathways

Homolytic cleavage of the carbon-nitrogen bond in the this compound ion, typically induced by heat or light, can also generate the 4-(trimethylammonium)phenyl radical. This process, known as dediazoniation, results in the formation of the aryl radical and dinitrogen.

Once formed, the 4-(trimethylammonium)phenyl radical can undergo several reaction pathways, including:

Hydrogen Abstraction: The radical can abstract a hydrogen atom from a suitable donor molecule to form N,N,N-trimethylanilinium.

Radical Addition: The aryl radical can add to unsaturated systems such as alkenes and alkynes. nih.govnih.govresearchgate.net This addition reaction forms a new carbon-carbon bond and generates a new radical intermediate, which can then undergo further reactions. For instance, the addition of the 4-(trimethylammonium)phenyl radical to an alkene would yield a substituted alkyl radical.

Reaction with Molecular Oxygen: The 4-(N,N,N-trimethylammonium)-phenyl radical cation has been shown to react with molecular oxygen in the gas phase. researchgate.net

Irreversible Covalent Modification Processes

The high reactivity of the this compound ion makes it a potent agent for the irreversible covalent modification of biomolecules, particularly proteins. This property has been exploited in the field of biochemistry to probe the structure and function of enzymes.

A notable example is the irreversible inhibition of acetylcholinesterase. nih.gov In this context, the this compound ion acts as an affinity label. The trimethylammonium group, which is structurally similar to the quaternary ammonium (B1175870) group of the natural substrate acetylcholine (B1216132), directs the diazonium ion to the active site of the enzyme. Once positioned within the active site, the highly electrophilic diazonium group reacts with nucleophilic amino acid residues, leading to the formation of a stable covalent bond.

The primary targets for this covalent modification are the electron-rich side chains of tyrosine and histidine residues within the enzyme's active site. nih.govnih.gov The reaction with tyrosine results in the formation of a stable azo linkage at the ortho position of the phenolic ring. The reaction with histidine involves electrophilic attack on the imidazole ring. This covalent modification of critical active site residues leads to a loss of catalytic activity, resulting in the irreversible inhibition of the enzyme.

Surface Grafting via C-C and M-C Bond Formation

The modification of surfaces using aryldiazonium salts is a versatile and robust method for creating covalently bound organic layers. The process is initiated by the reduction of the diazonium cation, typically induced electrochemically or spontaneously on reducing substrates. This reduction step involves the transfer of an electron to the diazonium group, leading to the rapid elimination of a dinitrogen molecule (N₂) and the formation of a highly reactive aryl radical.

In the case of this compound, this process generates a 4-(trimethylammonium)phenyl radical. This radical can then attack the substrate surface, forming a stable covalent bond. The nature of this bond depends on the composition of the substrate.

C-C Bond Formation: When carbon-based materials such as glassy carbon, graphite, graphene, or carbon nanotubes are used as substrates, the generated 4-(trimethylammonium)phenyl radical forms a strong carbon-carbon (C-C) covalent bond with the surface. This process allows for the functionalization of carbon electrodes and materials, altering their electrochemical properties, wettability, and chemical reactivity. The stability of these grafted layers is a key advantage of the diazonium modification method.

M-C Bond Formation: On metallic surfaces, including gold (Au), copper (Cu), iron (Fe), and platinum (Pt), the aryl radical reacts to form a direct metal-carbon (M-C) bond. This covalent attachment provides exceptional stability compared to self-assembled monolayers based on thiol-gold interactions. The resulting organic layers can serve as protective coatings against corrosion or as platforms for the subsequent immobilization of other molecules.

The grafting process can result in the formation of either a monolayer or a multilayer film. While monolayers are often desired for creating well-defined interfaces, multilayers can form when the initially grafted aryl groups react with other incoming aryl radicals or diazonium cations, leading to the growth of a poly-aryl film.

| Substrate Material | Substrate Class | Resulting Covalent Bond | Significance of Modification |

|---|---|---|---|

| Glassy Carbon, Graphene, Carbon Nanotubes | Carbon Allotropes | Carbon-Carbon (C-C) | Stable functionalization for sensors and composite materials. |

| Gold (Au), Platinum (Pt) | Noble Metals | Metal-Carbon (M-C) | Creates robust platforms for biosensors and molecular electronics. |

| Iron (Fe), Copper (Cu) | Transition Metals | Metal-Carbon (M-C) | Provides highly stable anti-corrosion layers. |

| Silicon (Si) | Semiconductors | Silicon-Carbon (Si-C) | Enables functionalization of semiconductor devices. |

Covalent Adduct Formation with Specific Amino Acid Residues in Biomolecules

Aryldiazonium salts are known to be reactive toward electron-rich amino acid residues in peptides and proteins. This reactivity, known as azo coupling, is an electrophilic aromatic substitution reaction where the diazonium cation acts as the electrophile. The this compound cation, with its highly electrophilic diazonium group, is expected to readily form covalent adducts with specific nucleophilic residues in biomolecules.

Research on analogous compounds, such as 4-chlorobenzenediazonium, has demonstrated that the primary targets for modification within protein structures are amino acids with activated aromatic or nucleophilic side chains. The principal sites of reaction are:

Tyrosine: The phenolate (B1203915) form of the tyrosine side chain is highly activated towards electrophilic attack. The diazonium cation couples at the ortho position relative to the hydroxyl group, forming a stable hydroxyazo-adduct.

Histidine: The imidazole ring of the histidine side chain is also a prime target for azo coupling. The reaction typically occurs at the C-2 or C-4 position of the imidazole ring.

Lysine (B10760008): The primary amine of the lysine side chain can react to form a triazene (B1217601) linkage, although this is often less stable than the C-azo bonds formed with tyrosine and histidine.

Cysteine: While the sulfhydryl group of cysteine is a potent nucleophile, its reaction with diazonium salts can be complex.

Studies using model peptides and proteins have confirmed that tyrosine and histidine are the major and most stable sites of modification by benzenediazonium ions. Mass spectrometry analysis of proteins treated with diazonium salts shows a distinct mass increase corresponding to the addition of the arylazo group, allowing for the identification of the modified residues. This specific reactivity provides a method for the targeted chemical modification and labeling of proteins.

| Amino Acid Residue | Reactive Group | Expected Adduct Type | Key Characteristics |

|---|---|---|---|

| Tyrosine | Phenolic ring | Azo-adduct (C-N=N-Ar) | Highly favored reaction, forms a stable, colored adduct. |

| Histidine | Imidazole ring | Azo-adduct (C-N=N-Ar) | Major site of modification, forms a stable covalent bond. |

| Lysine | Epsilon-amino group | Triazene adduct (N-N=N-Ar) | Potentially reversible; generally less stable than C-azo adducts. |

| Cysteine | Sulfhydryl group | Thioether or Diazenyl-sulfide | Reaction is possible but can be influenced by redox conditions. |

Advanced Applications in Surface and Materials Functionalization

Electrochemical Grafting for Tailored Surface Properties

Electrochemical reduction of diazonium salts is a widely used and powerful method for modifying conductive and semiconductive surfaces. mdpi.comrsc.org The process involves the application of a negative potential to a substrate immersed in a solution containing the diazonium salt. This initiates a one-electron reduction, leading to the cleavage of the dinitrogen group (N₂) and the formation of a highly reactive aryl radical. This radical then rapidly forms a covalent bond with the substrate surface. mdpi.commdpi.com The 4-(trimethylammonium)phenyl group, once grafted, imparts a permanent positive charge and alters the surface energy and wetting characteristics.

Functionalization of Carbon-Based Nanomaterials (e.g., Carbon Nanotubes, Graphene, Carbon Black)

The unique electronic and structural properties of carbon nanomaterials make them ideal candidates for a variety of applications, but their performance can often be enhanced through surface functionalization.

Carbon Nanotubes (CNTs): Electrochemical modification of single-walled carbon nanotubes (SWCNTs) and multi-walled carbon nanotubes (MWCNTs) with aryl groups via diazonium reduction is a well-established technique. researchgate.netrsc.org Grafting 4-(trimethylammonium)benzenediazonium introduces positive charges onto the CNT surface. This modification can improve the dispersibility of CNTs in polar solvents and create a favorable interface for the electrostatic immobilization of negatively charged species, such as DNA or specific proteins, which is crucial for developing biosensors. nih.gov The covalent functionalization is confirmed by techniques like Raman spectroscopy, which shows an increase in the D-band intensity, indicating the conversion of some sp²-hybridized carbon atoms to sp³-hybridized sites upon grafting. mdpi.comrsc.org

Graphene: Similar to CNTs, the surface of graphene can be covalently modified using this compound. This functionalization can alter the electronic properties of graphene, for instance, by changing the local carrier density. nih.govnsf.gov The introduction of charged groups can modulate the surface potential and influence the interaction with other molecules or with the surrounding environment. nih.gov The process can be controlled to achieve varying degrees of functionalization, from low coverage that introduces scattering sites to higher coverage that can fundamentally alter the material's conductive properties. nih.gov

Carbon Black: Carbon black, a form of paracrystalline carbon, is widely used in pigments, reinforcements, and as a conductive agent. Reacting carbon black with diazonium salts is a known method to attach organic groups to its surface, thereby altering its surface chemistry. google.com Functionalization with this compound can enhance its dispersibility in aqueous media and modify its electrochemical properties for applications such as electrodes in sensors or energy storage devices. researchgate.net

Modification of Metallic and Semiconducting Electrode Surfaces (e.g., Gold, Indium Tin Oxide, Titanium Nitride)

The ability to tailor the interface of electrodes is critical for applications ranging from electronics to medical implants.

Gold (Au): Gold is a common substrate for electrochemical studies and sensor development due to its conductivity and relative inertness. The electrochemical reduction of this compound on gold surfaces creates a dense, positively charged organic layer. nih.gov This modified surface can be used to prevent non-specific adsorption of certain molecules or to promote the specific binding of negatively charged analytes, a key principle in designing selective electrochemical sensors. nih.gov

Indium Tin Oxide (ITO): As a transparent conductive oxide, ITO is essential for optoelectronic devices. dtic.mil Functionalizing ITO surfaces with this compound via diazonium grafting can tune its work function and surface energy. This modification is critical for improving charge injection/extraction efficiency in devices like organic light-emitting diodes (OLEDs) and for creating stable interfaces for biosensing applications where optical transparency is required. mdpi.com

Titanium Nitride (TiN): Titanium nitride is a hard, biocompatible, and conductive ceramic material used for medical implants and wear-resistant coatings. nih.govresearchgate.netbohrium.com Surface modification of TiN with organic layers can further enhance its biocompatibility and provide anchor points for immobilizing biomolecules. nih.govscite.ai Grafting with this compound can create a positively charged surface that can, for example, repel bacteria or selectively bind to specific biological entities.

Control of Film Thickness and Morphology (e.g., Monolayer vs. Multilayer Formation)

A significant advantage of electrochemical grafting is the ability to control the thickness of the resulting organic film. The reaction of the aryl radical is not limited to the substrate; it can also attack already-grafted aryl groups, leading to the formation of disordered multilayers. rsc.orgnih.gov

Monolayer Formation: Achieving a monolayer is often desirable for applications requiring precise control over the interface, such as in molecular electronics and high-performance sensors. nih.gov Strategies to limit growth to a monolayer include using very low concentrations of the diazonium salt, performing a limited number of voltammetric cycles, or introducing bulky substituents on the diazonium salt that sterically hinder multilayer growth. nih.govresearchgate.net

Multilayer Formation: In other cases, thicker, more robust multilayer films are required, for instance, to provide enhanced corrosion protection or to create a three-dimensional matrix for immobilizing larger quantities of biomolecules. mdpi.comnih.gov Multilayer growth is typically achieved by using higher concentrations of the diazonium salt, longer grafting times, or multiple potential scans. mdpi.comnih.gov The thickness of these films can range from a few nanometers to upwards of 100 nm. nih.gov

Below is a table summarizing the conditions that influence film thickness.

| Parameter | Condition for Monolayer | Condition for Multilayer | Rationale |

| Concentration | Low (e.g., < 0.1 mmol/L) | High (e.g., > 1.0 mmol/L) mdpi.com | Higher concentration increases the flux of radicals to the surface and to the growing film, promoting secondary reactions. nih.gov |

| Grafting Time | Short (seconds to a few minutes) | Long (several minutes) | Extended reaction time allows for the propagation of the grafting reaction beyond the initial surface layer. researchgate.net |

| Potential Scans | Single or few cycles | Multiple cycles | Each scan generates new radicals, with subsequent scans grafting onto the already-modified surface, thus building up the film. mdpi.comnih.gov |

| Substituents | Bulky groups | Small groups | Steric hindrance from large groups can physically block access to the surface and prevent multilayer formation. researchgate.net |

Photochemical Grafting and Surface Patterning Techniques

Beyond electrochemical methods, photochemical grafting offers an alternative route for surface modification. This technique uses light to initiate the dediazoniation process. researchgate.net Irradiation, often in the presence of a photosensitizer, can generate the necessary aryl radicals to modify surfaces like gold, copper, and iron. nih.govrsc.org A key advantage of this method is the potential for spatial control. By using photolithographic masks, light can be directed to specific areas of a substrate, allowing for the creation of patterned surfaces where the 4-(trimethylammonium)phenyl groups are grafted only in the illuminated regions. rsc.orgrsc.org This patterning capability is highly valuable for fabricating micro-arrays, patterned electrodes, and complex sensor architectures. nih.gov

Development of Functional Interfaces for Advanced Devices

The ability to precisely engineer surface properties using this compound opens the door to numerous advanced device applications. The permanent positive charge and robust covalent attachment of the grafted layer are key enabling features.

Electrochemical Sensors and Biosensors

The development of sensitive and selective sensors is a primary application of surfaces modified with this compound. nih.gov The process typically involves a multi-step approach:

Electrode Modification: An electrode (e.g., gold, glassy carbon, ITO) is electrochemically grafted with this compound to create a stable, positively charged surface. nih.gov

Bioreceptor Immobilization: This positively charged surface serves as an ideal platform for the electrostatic immobilization of negatively charged biorecognition elements, such as enzymes, antibodies, or nucleic acid probes (DNA/RNA), which are often negatively charged at neutral pH.

Detection: The sensor then detects the target analyte through a specific interaction with the immobilized bioreceptor. This interaction can be monitored via various electrochemical techniques, such as cyclic voltammetry, electrochemical impedance spectroscopy (EIS), or amperometry. The grafted layer can also act as an electron transfer mediator or barrier, the properties of which change upon binding of the target analyte. nih.gov

For example, a sensor for a specific DNA sequence could be fabricated by immobilizing its complementary single-stranded DNA probe on the positively charged surface. Hybridization with the target DNA sequence would alter the charge and conformation of the surface layer, leading to a measurable change in the electrochemical signal.

Composite Materials with Enhanced Interfacial Adhesion

The performance of composite materials, which are composed of two or more constituent materials with significantly different physical or chemical properties, is critically dependent on the adhesion between the components. Poor interfacial adhesion can lead to delamination and catastrophic failure of the composite. Aryl diazonium salts, including this compound, have emerged as a powerful tool for enhancing this interfacial adhesion. By functionalizing the surface of one or more components, these salts create a strong, covalent link between the different phases of the composite material.

Research has demonstrated the efficacy of diazonium chemistry in improving the bond strength between dissimilar materials. For instance, in the field of dental materials, diazonium compounds have been used to prime the surface of dental alloys like stainless steel and cobalt chromium. nih.govspringerprofessional.de This treatment creates a surface coating that is favorable for adhesion to composite resins, leading to a significant increase in both tensile and shear bond strengths by as much as three to four times compared to untreated metals. nih.govspringerprofessional.de The presence of a diazonium-derived coating on the treated metal surfaces has been confirmed by X-ray photoelectron spectroscopy (XPS). nih.govspringerprofessional.de

In the realm of high-performance composites, the interface between carbon fibers (CF) and a polymer matrix is a critical area of focus. The surface of carbon fibers can be modified using aryl diazonium salts to improve their compatibility with polymer matrices such as epoxy and polyether ether ketone (PEEK). Studies have shown that the treatment of carbon fibers with aryl diazonium salts can lead to a substantial increase in the interfacial shear strength (IFSS) of the resulting composite. For example, simply impregnating carbon fibers with aryl diazonium salts and applying mild heat can result in up to a 150% improvement in IFSS in epoxy resins. nih.gov In another study, the modification of carbon fibers with an aryl diazonium salt in conjunction with a PAIK (poly(arylene imide ketone)) sizing agent resulted in a 62.97% increase in the interlaminar shear strength (ILSS) of CF/PEEK composites. nih.gov

The mechanism behind this enhancement lies in the covalent grafting of aryl groups from the diazonium salt onto the surface of the fiber or filler. This creates a chemically active surface that can form strong covalent bonds with the polymer matrix during the curing or manufacturing process. The trimethylammonium group in this compound can further influence the interfacial properties by introducing a permanent positive charge, which can promote adhesion through electrostatic interactions with certain polymer matrices.

Interactive Data Table: Enhancement of Interfacial Adhesion in Composites using Aryl Diazonium Salts

| Composite System | Aryl Diazonium Treatment | Characterization Method | Key Finding |

| Dental Alloy (Stainless Steel, Cobalt Chromium) / Composite Resin | Priming with diazonium layer | Tensile and Shear Bond Strength Testing, XPS | 3-4 fold increase in bond strength. nih.govspringerprofessional.de |

| Carbon Fiber / Epoxy Resin | Impregnation with aryl diazonium salts and mild heating | Interfacial Shear Strength (IFSS) Measurement | Up to 150% improvement in IFSS. nih.gov |

| Carbon Fiber / PEEK | Aryl diazonium treatment with PAIK sizing | Interlaminar Shear Strength (ILSS) Measurement | 62.97% increase in ILSS. nih.gov |

Optoelectronic Materials and Thin Film Fabrication

The fabrication of optoelectronic devices, such as organic light-emitting diodes (OLEDs), photovoltaics, and sensors, relies on the precise deposition of thin films of various materials onto a substrate. The performance and stability of these devices are highly dependent on the quality of these films and the interfaces between them. Aryl diazonium salts, including this compound, offer a versatile platform for the surface functionalization of materials used in optoelectronics, such as transparent conductive oxides (TCOs) like indium tin oxide (ITO), as well as metals and semiconductors. nih.govdtic.mil

The electrografting of aryl diazonium salts allows for the formation of thin, durable, and covalently bonded polyarene layers on a wide range of conductive and semiconductive surfaces. nih.gov This process is advantageous as it can create highly stable films that are resistant to delamination. The ability to tailor the functional group on the aryl diazonium salt provides a means to control the surface properties of the substrate. For instance, the trimethylammonium group of this compound can be used to introduce a permanent positive charge on the surface. This can be particularly useful in layer-by-layer assembly processes, where a charged surface can direct the adsorption of subsequent layers of oppositely charged molecules or nanoparticles.

The functionalization of ITO surfaces is of particular interest in optoelectronics, as ITO is a common material for transparent electrodes. dtic.milnih.gov Modifying the ITO surface with a thin organic layer using diazonium chemistry can help to tune its work function, improve charge injection or extraction efficiency, and enhance the adhesion and ordering of subsequently deposited organic semiconductor layers. While direct studies on this compound for this purpose are not extensively documented in publicly available literature, the general principles of aryl diazonium chemistry are broadly applicable. The spontaneous grafting of diazonium salts onto surfaces like glass and ITO has been demonstrated, offering a simple, single-step process for creating functionalized thin films. nih.gov

Furthermore, the ability to create multifunctional thin films by the consecutive electrochemical reduction of different aryl diazonium salts opens up possibilities for creating complex surface architectures. rsc.org This could involve creating patterned surfaces or surfaces with multiple distinct chemical functionalities, which is a key requirement for the fabrication of advanced optoelectronic and sensor devices. The robust nature of the covalent bonds formed through diazonium chemistry ensures the long-term stability of these functionalized surfaces, a critical factor for the operational lifetime of optoelectronic devices. researchgate.net

Role in Biochemical and Neurobiological Probing

Design and Application as an Affinity Label for Biomolecules

Affinity labeling is a powerful technique used to identify and characterize the binding sites of biologically active molecules. This method utilizes a compound that is structurally similar to a natural ligand but also contains a chemically reactive group. This design allows the compound to first bind specifically to the target site and then form a stable, covalent bond, effectively "labeling" it.

The design of 4-(Trimethylammonium)benzenediazonium as an affinity label is a classic example of this strategy. nih.gov Its trimethylammonium moiety provides the necessary affinity for sites that recognize acetylcholine (B1216132), while the diazonium group is highly reactive and capable of forming covalent bonds with certain amino acid residues. nih.gov

Irreversible Antagonism and Active Site Targeting in Biological Systems

The covalent bond formed by this compound at its target site results in irreversible antagonism. Once bound, it permanently blocks the active site, preventing the natural ligand from binding and eliciting a biological response. This property has been instrumental in studying the function of various receptors and enzymes.

In early studies using the electroplax of the electric eel (Electrophorus electricus), it was demonstrated that p-(trimethylammonium)benzene diazonium fluoroborate (TDF) acts as an irreversible competitive antagonist. nih.gov Its effects could be protected by the presence of d-tubocurarine, a reversible antagonist, confirming that TDF was indeed targeting the acetylcholine binding site. nih.gov This irreversible blockade allows for the isolation and subsequent analysis of the labeled protein, a crucial step in its identification and characterization. nih.gov

Principles of Specificity and Selectivity in Receptor Binding

The specificity and selectivity of an affinity label are paramount to its utility. For this compound, its specificity for cholinergic binding sites is conferred by the trimethylammonium group, which is structurally analogous to the choline (B1196258) moiety of acetylcholine. nih.gov This ensures that the reactive diazonium group is localized primarily at the target site before the covalent reaction occurs.

The selectivity of the labeling is enhanced because the covalent bond formation with the target site occurs at a much faster rate than with other, non-specific sites. nih.gov This is a key principle of affinity labeling. nih.gov The initial high-affinity, non-covalent binding of the trimethylammonium group concentrates the reactive diazonium moiety at the desired location, increasing the probability of a specific covalent reaction within the active site.

Elucidation of Nicotinic Acetylcholine Receptor Structure and Function

The nicotinic acetylcholine receptor (nAChR) has been a primary target for studies utilizing this compound. As the first neurotransmitter receptor to be biochemically identified, much of our initial understanding of its structure and function was derived from affinity labeling experiments. nih.govnih.gov The nAChR is a complex, membrane-spanning protein that forms an ion channel, and pinpointing the exact location of its ligand binding sites was a significant challenge. ethz.ch

Mapping of Ligand Binding Sites and Topography

Experiments with this compound and similar affinity probes were crucial in mapping the ligand binding sites of the nAChR. nih.gov By covalently labeling the receptor, researchers were able to isolate and analyze the specific subunits and even the amino acid residues that constitute the binding pocket.

Identification of Covalently Modified Amino Acid Residues (e.g., Sulfhydryl Groups, Tyrosine, Histidine)

A key advantage of using a reactive probe like this compound is the ability to identify the specific amino acid residues it covalently modifies. The diazonium group is known to react with several amino acid side chains, with a particular propensity for tyrosine and histidine. nih.gov

Subsequent to the initial labeling experiments, more sophisticated techniques, such as protein sequencing and mass spectrometry, were employed to pinpoint the exact residues modified by TDF and its analogues. nih.gov These studies have been instrumental in identifying critical amino acids within the acetylcholine binding site. For instance, it has been shown that diazonium compounds can react with histidine and tyrosine residues in peptides and proteins. nih.gov Another affinity label, 4-(N-maleimido)phenyltrimethylammonium iodide (MPTA), which is structurally related to TDF, was found to react with a cysteine residue after reduction of a disulfide bond in the nAChR active site. nih.gov

Investigation of Enzyme Active Sites (e.g., Acetylcholinesterase Anionic Site)

The utility of this compound extends beyond neurotransmitter receptors to enzymes that also recognize choline-like structures. A prime example is acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of acetylcholine in the synaptic cleft. mdpi.com The active site of AChE contains a region known as the peripheral anionic site (PAS), which is located at the entrance of a deep gorge leading to the catalytic active site (CAS) at its base. embopress.orgembopress.orgnih.gov

Methodologies for Receptor Isolation and Characterization Employing Affinity Labeling Strategies

The selective identification and characterization of specific receptors within complex biological systems is a fundamental challenge in biochemistry and neurobiology. Affinity labeling is a powerful technique that addresses this challenge by enabling the covalent modification of a receptor's binding site. This approach utilizes a reactive ligand, known as an affinity label, which initially binds reversibly to the target receptor and subsequently forms a stable covalent bond, thereby "tagging" the receptor for further investigation. The compound this compound and its close analogs are notable examples of affinity labels that have been instrumental in elucidating the structure and function of various receptors, most prominently the nicotinic acetylcholine receptor (nAChR).

The general principle of affinity labeling involves a two-step process. First, the affinity label, which possesses a structural motif recognized by the receptor's binding site, reversibly associates with the receptor. The second step involves the activation of a reactive group on the label, which then forms a covalent linkage with a nearby amino acid residue within the binding site. This covalent attachment allows for the identification of the labeled protein, even after harsh purification procedures that would disrupt non-covalent interactions.

A closely related and highly effective analogue, p-(dimethylamino)benzenediazonium fluoroborate (DDF), serves as an exemplary model for the application of these strategies in neurobiological research. nih.gov DDF acts as a photoaffinity label, meaning its reactive diazonium group is activated by light. In the dark, DDF behaves as a reversible competitive antagonist at the nAChR. nih.gov However, upon irradiation with visible light, it becomes highly reactive and covalently binds to the receptor, leading to an irreversible blockade of its function. nih.gov

The utility of such compounds in receptor characterization is multifaceted. The covalent and specific nature of the labeling allows for:

Identification of Receptor Subunits: By radioactively labeling the affinity probe, researchers can identify the specific polypeptide chains that constitute the ligand-binding site.

Mapping of the Binding Site: Through proteolytic digestion of the labeled receptor followed by peptide sequencing, the specific amino acid residues that form the binding pocket can be identified.

Quantitative Analysis of Receptor Occupancy: The extent of covalent labeling can be correlated with the functional state of the receptor, providing insights into ligand binding affinities and the allosteric regulation of receptor function.

Detailed Research Findings

Research utilizing DDF to probe the nAChR from the electric organ of Torpedo marmorata has yielded significant insights into the receptor's structure and function. In these studies, DDF was shown to reduce the binding capacity of α-bungarotoxin, a well-characterized competitive antagonist of the nAChR, indicating that DDF targets the acetylcholine binding sites. nih.gov

A key finding was the preferential labeling of the α-subunit of the nAChR, which is known to be a primary component of the acetylcholine binding site. nih.gov This labeling was protectable by the presence of other agonists or competitive antagonists, confirming the specificity of the interaction. nih.gov The efficiency of labeling was also found to be influenced by allosteric modulators. For instance, pre-incubation with phencyclidine, a non-competitive blocker, enhanced the protective effect of agonists, suggesting a complex interplay between different ligand binding sites on the receptor. nih.gov

The stoichiometry of labeling was also determined, revealing that the incorporation of approximately one molecule of the affinity label per α-bungarotoxin binding site was sufficient to completely block the binding of the toxin. nih.gov This finding underscores the efficiency and specificity of DDF as a photoaffinity label for the nAChR's acetylcholine-binding site. nih.gov

The table below summarizes the key characteristics of DDF as a photoaffinity label for the nicotinic acetylcholine receptor, which are analogous to the expected behavior of this compound.

| Property | Observation | Reference |

| Binding Mode (Dark) | Reversible competitive antagonist | nih.gov |

| Binding Mode (Light) | Irreversible covalent binding | nih.gov |

| Target Receptor | Nicotinic Acetylcholine Receptor (nAChR) | nih.gov |

| Target Subunit | α-subunit | nih.gov |

| Effect on Toxin Binding | Reduces α-bungarotoxin binding capacity | nih.gov |

| Specificity | Labeling is protected by agonists and competitive antagonists | nih.gov |

| Allosteric Modulation | Labeling efficiency is influenced by non-competitive blockers like phencyclidine | nih.gov |

| Labeling Stoichiometry | ~1 molecule of label per α-bungarotoxin binding site for full blockade | nih.gov |

These methodologies, exemplified by the studies with DDF, provide a robust framework for the isolation and detailed characterization of receptors. The use of affinity labels like this compound allows for the precise identification and mapping of ligand binding sites, offering invaluable information about receptor structure, function, and pharmacology.

Advanced Spectroscopic and Characterization Techniques for Modified Systems

Surface-Sensitive Spectroscopies for Compositional Analysis (e.g., X-ray Photoelectron Spectroscopy (XPS))

X-ray Photoelectron Spectroscopy (XPS) is an indispensable surface-sensitive technique for confirming the covalent attachment and determining the elemental composition of films derived from 4-(trimethylammonium)benzenediazonium. By irradiating the modified surface with X-rays and analyzing the kinetic energy of emitted photoelectrons, XPS provides a quantitative elemental analysis of the top few nanometers of the material. nih.gov

The grafting of 4-(trimethylammonium)phenyl layers onto a substrate, such as glassy carbon or gold, is confirmed by the appearance of specific core-level signals. semanticscholar.org, nih.gov A key indicator is the detection of the Nitrogen 1s (N 1s) signal, which is absent on the pristine substrate. The N 1s spectrum for the trimethylammonium group (-N(CH₃)₃⁺) is expected at a distinct binding energy, confirming the presence of the quaternary ammonium (B1175870) moiety.

Furthermore, high-resolution scans of the Carbon 1s (C 1s) region reveal changes in the chemical environment of carbon atoms. The spectrum of the modified surface will show new peaks corresponding to the aromatic ring carbons and the methyl carbons of the trimethylammonium group, distinguishing them from the substrate's carbon signal (in the case of carbonaceous substrates). semanticscholar.org Analysis of the elemental ratios, such as the N/C ratio, can provide further evidence for the formation of a uniform layer.

Table 1: Representative XPS Data for Diazonium-Modified Surfaces

This table is illustrative, based on typical findings for surfaces modified with similar aryldiazonium salts.

| Element & Core Level | Typical Binding Energy (eV) | Interpretation for 4-(trimethylammonium)phenyl Layer |

| N 1s | ~402-403 eV | Presence of the quaternary ammonium nitrogen (-N(CH₃)₃⁺) from the grafted molecule. |

| C 1s | ~285-286 eV | Aromatic C-C/C-H bonds and C-N bond from the grafted phenyl ring. |

| Substrate Signal (e.g., Au 4f) | Varies | Attenuation of the substrate signal indicates it is covered by the organic film. |

| Substrate Signal (e.g., C 1s on GCE) | ~284.5 eV | Broadening or addition of new components on the higher binding energy side due to aryl layer. |

Data sourced from principles discussed in references semanticscholar.org, mdpi.com, nih.gov.

XPS is also crucial for assessing the stability of the grafted layer under various conditions, as any degradation or desorption of the film would lead to a decrease in the nitrogen signal and a re-emergence of the substrate signals. cardiff.ac.uk

Electrochemical Characterization Methods (e.g., Cyclic Voltammetry, Electrochemical Impedance Spectroscopy)

Electrochemical methods are paramount for both the synthesis (electrografting) and characterization of surfaces modified with this compound.

Cyclic Voltammetry (CV) is often the method of choice for initiating the grafting process. During the electrochemical reduction of the diazonium salt, a characteristic irreversible wave is observed in the first voltammetric scan. nih.gov This peak, typically occurring at potentials near 0 V vs. SCE, corresponds to the reduction of the diazonium cation, leading to the release of a dinitrogen molecule and the formation of a highly reactive aryl radical. researchgate.net This radical then rapidly bonds to the electrode surface. In subsequent scans, the reduction peak diminishes or disappears entirely, indicating that the electrode surface has been modified and passivated by the grafted organic layer, which blocks further reaction. mdpi.com, researchgate.net This blocking effect is a clear sign of successful surface modification.

Electrochemical Impedance Spectroscopy (EIS) provides detailed information about the interfacial properties of the modified electrode. nih.gov, nih.gov This technique measures the opposition of the system to the flow of alternating current over a range of frequencies. chimicatechnoacta.ru The data is often visualized in a Nyquist plot (Impedance Z'' vs. Real Impedance Z').

For a bare, unmodified electrode in the presence of a redox probe like [Fe(CN)₆]³⁻/⁴⁻, the Nyquist plot typically shows a small semicircle at high frequencies, representing the charge transfer resistance (Rct), and a straight line at low frequencies, representing diffusion-limited processes. researchgate.net After grafting the insulating 4-(trimethylammonium)phenyl layer, the Rct increases significantly. mdpi.com This is because the organic film acts as a barrier, hindering the access of the redox probe to the electrode surface and impeding electron transfer. The increase in the diameter of the semicircle on the Nyquist plot is a quantitative measure of this blocking effect and confirms the formation of a well-packed, insulating film. mdpi.com, researchgate.net

Table 2: Typical EIS Findings Before and After Grafting

This table illustrates expected changes based on established principles of EIS for modified electrodes.

| Electrode State | Redox Probe | Expected Rct Value | Nyquist Plot Feature |

| Bare Electrode | [Fe(CN)₆]³⁻/⁴⁻ | Low (e.g., < 1 kΩ) | Small semicircle |

| Modified Electrode | [Fe(CN)₆]³⁻/⁴⁻ | High (e.g., > 10 kΩ) | Large semicircle |

Data interpretation based on principles from references mdpi.com, researchgate.net, nih.gov.

Microscopic Techniques for Surface Morphology and Film Growth (e.g., Atomic Force Microscopy (AFM))

Atomic Force Microscopy (AFM) is a powerful technique for visualizing the surface topography of the grafted layers at the nanoscale. aps.org It operates by scanning a sharp tip over the surface and measuring the forces between the tip and the sample, allowing for the generation of a three-dimensional image of the surface. aps.org

AFM analysis of surfaces modified with this compound can reveal crucial information about the film's quality and structure. nih.gov The technique can confirm the presence of a film and assess its uniformity and coverage across the substrate. Images often reveal the growth of distinct domains or a granular morphology. researchgate.net, researchgate.net

A key parameter derived from AFM data is the surface roughness, often quantified as the root-mean-square (RMS) roughness. A significant increase in the RMS value after the grafting procedure, compared to the atomically smooth substrate, provides clear evidence of surface modification. researchgate.net AFM can also be used to estimate the thickness of the grafted film, for instance, by measuring the depth of a scratch made in the layer. researchgate.net This information is vital for understanding how reaction conditions (e.g., concentration, reaction time) affect the growth and final structure of the organic film.

Table 3: Illustrative AFM Data for a Modified Surface

This table presents typical data obtained from AFM analysis of grafted films.

| Surface | Scan Area | Key Observation | Root Mean Square (RMS) Roughness |

| Pristine Substrate (e.g., Si wafer) | 1 µm x 1 µm | Atomically smooth, few features | < 0.5 nm |

| Modified Surface | 1 µm x 1 µm | Uniform coverage with granular features | > 2.0 nm |

Data interpretation based on principles from references researchgate.net, researchgate.net.

Thermogravimetric Analysis (TGA) for Quantification of Grafting Density

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature. It is a valuable tool for quantifying the amount of organic material grafted onto a substrate, which can then be used to calculate the grafting density. nih.gov

In a typical TGA experiment for a modified material (e.g., functionalized nanoparticles or carbon nanotubes), the sample is heated at a controlled rate in an inert atmosphere. The resulting TGA curve plots the percentage of weight loss against temperature. The substrate material is typically stable to high temperatures, while the grafted organic layer (the 4-(trimethylammonium)phenyl groups) will decompose within a specific temperature range, typically between 200°C and 400°C for diazonium-derived layers. mdpi.com

The percentage of weight loss observed in this decomposition region corresponds directly to the mass of the grafted organic molecules. researchgate.net From this mass loss, and knowing the surface area of the substrate and the molecular weight of the grafted moiety, the grafting density (σ), often expressed as the number of molecules per unit area (e.g., molecules/nm²), can be calculated. nih.gov This quantitative data is crucial for correlating surface coverage with the performance of the modified material in various applications.

For example, a higher weight loss percentage for a diazonium-modified nanoparticle sample compared to its unmodified counterpart directly indicates a high density of the grafted aryl layer. mdpi.com

Solution-Phase Spectroscopic Methods (e.g., Nuclear Magnetic Resonance (NMR), UV-Vis Spectroscopy) for Reaction Monitoring and Product Elucidation

While surface analysis techniques are essential for the final modified material, solution-phase methods are critical for characterizing the diazonium salt precursor and monitoring the reaction progress.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for confirming the structure of the synthesized this compound salt. Both ¹H NMR and ¹³C NMR are used to elucidate the molecular structure. The ¹H NMR spectrum would show characteristic signals for the aromatic protons and a distinct singlet for the nine equivalent protons of the trimethylammonium group. The chemical shifts (δ) and coupling constants (J) provide unambiguous proof of the compound's identity and purity before its use in grafting reactions. rsc.org

UV-Visible (UV-Vis) Spectroscopy is a simpler method used to monitor the progress of the grafting reaction in real-time. Aryldiazonium salts exhibit a characteristic strong absorption maximum (λ_max) in the UV region of the electromagnetic spectrum. By monitoring the decrease in the absorbance at this λ_max over time, one can follow the consumption of the diazonium salt as it reacts and grafts to the surface. This allows for the study of the reaction kinetics under different conditions. The disappearance of this characteristic peak in the solution is a strong indicator that the diazonium compound has been consumed, either through grafting or other decomposition pathways. researchgate.net

Theoretical and Computational Studies on 4 Trimethylammonium Benzenediazonium Systems

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical calculations are powerful tools for understanding the intrinsic properties of molecules. For the 4-(trimethylammonium)benzenediazonium cation, such studies would be invaluable for elucidating how the positively charged trimethylammonium group influences the electronic distribution, stability, and reactivity of the diazonium moiety.

Density Functional Theory (DFT) Calculations for Ground State Properties

No dedicated peer-reviewed studies presenting DFT calculations specifically for the ground state properties of this compound were found.

Research on other substituted benzenediazonium (B1195382) cations has demonstrated that DFT methods are effective for calculating key ground state properties. These typically include:

Optimized Molecular Geometry: Determining bond lengths, bond angles, and dihedral angles.

Vibrational Frequencies: Calculating the infrared spectrum to identify characteristic vibrational modes, such as the N≡N stretching frequency.

Electronic Properties: Analyzing the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO) to predict sites of reactivity.

Thermodynamic Parameters: Computing enthalpy, entropy, and Gibbs free energy.

For this compound, a key point of investigation would be the electron-withdrawing effect of the -N(CH₃)₃⁺ group on the π-system of the benzene (B151609) ring and the diazonium group. A hypothetical data table for such a study is presented below to illustrate the type of information that would be generated.

Hypothetical DFT-Calculated Properties for this compound Note: This table is for illustrative purposes only, as specific published data is unavailable.

| Property | Calculated Value (Hypothetical) | Method/Basis Set |

|---|---|---|

| C-N (diazonium) Bond Length | Value in Å | B3LYP/6-311+G(d,p) |

| N≡N Bond Length | Value in Å | B3LYP/6-311+G(d,p) |

| N≡N Stretching Frequency | Value in cm-1 | B3LYP/6-311+G(d,p) |

| HOMO Energy | Value in eV | B3LYP/6-311+G(d,p) |

| LUMO Energy | Value in eV | B3LYP/6-311+G(d,p) |

| Dipole Moment | Value in Debye | B3LYP/6-311+G(d,p) |

Time-Dependent DFT for Excited State Behavior and Photoreactivity

A literature search did not yield any studies applying Time-Dependent DFT (TD-DFT) to investigate the excited state properties and photoreactivity of this compound.

TD-DFT is the standard method for studying electronic excitations and photochemistry. For this compound, TD-DFT calculations could provide critical insights into:

UV-Vis Absorption Spectra: Predicting the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions (e.g., n→π, π→π).

Excited State Geometries and Lifetimes: Understanding how the molecular structure changes upon photoexcitation.

Photodissociation Pathways: Modeling the mechanism of N₂ loss upon irradiation, which is a hallmark reaction of diazonium compounds.

The photoreactivity is particularly interesting due to the potential for intramolecular electron transfer and the influence of the charged substituent on the excited state potential energy surfaces.

Molecular Dynamics Simulations of Interfacial Interactions with Surfaces and Biomolecules

There is no published research on molecular dynamics (MD) simulations specifically modeling the interfacial interactions of this compound with surfaces (e.g., gold, silicon) or biomolecules (e.g., DNA, proteins).

MD simulations would be essential for understanding how this compound behaves in complex environments, such as in surface modification applications or as a biological probe. Key research questions would include:

Adsorption on Surfaces: Determining the preferred orientation, adsorption energy, and self-assembly behavior on various substrates. The interaction between the charged headgroup, the aromatic ring, and the surface is of fundamental interest.

Interactions with Biomolecules: Investigating binding modes, interaction energies, and the role of electrostatic and van der Waals forces in the association with biological targets.

Computational Modeling of Reaction Pathways and Transition States

No specific computational studies on the reaction pathways and transition states for reactions involving this compound were found.

Computational modeling, typically using DFT, is crucial for mapping the potential energy surface of chemical reactions. For this compound, studies could focus on:

Thermal Decomposition: Calculating the activation energy barrier for the dediazoniation reaction (loss of N₂) to form a highly reactive aryl cation.

Azo Coupling Reactions: Modeling the transition state for the reaction with electron-rich coupling partners, a cornerstone of azo dye synthesis.

Radical Reactions: Investigating the mechanisms of single-electron transfer (SET) reactions to form aryl radicals.

Understanding the transition state structures and activation energies would provide a quantitative basis for the compound's reactivity and stability.

Emerging Research Frontiers and Future Prospects

Development of Next-Generation Multifunctional Functionalization Agents

The development of next-generation functionalization agents is moving towards creating single molecules that can impart multiple properties to a surface in a single step. 4-(Trimethylammonium)benzenediazonium is a prime candidate for this endeavor due to its inherent functionalities and the versatility of diazonium chemistry. rsc.orgrsc.org

The core structure of this compound offers a positively charged trimethylammonium group and a reactive diazonium group. This inherent duality allows for the creation of surfaces with both antimicrobial and specific binding properties. The permanent positive charge of the trimethylammonium group can disrupt bacterial cell membranes, providing a non-leaching antimicrobial effect. Simultaneously, the diazonium group can be used to attach other functional moieties, such as biorecognition elements or drug molecules, through post-grafting modifications. rsc.org

Researchers are exploring the synthesis of more complex derivatives of this compound to create truly multifunctional surfaces. By modifying the benzene (B151609) ring with additional functional groups, it is possible to introduce a range of properties onto a substrate. For example, the incorporation of a fluorinated chain could add hydrophobicity for anti-fouling applications, while the addition of a photosensitive group could allow for light-controlled activation or deactivation of the surface properties.

A key area of research is the development of "smart" surfaces that can respond to environmental stimuli. By incorporating responsive polymers or molecules alongside the this compound moiety, it is possible to create surfaces that change their properties in response to changes in pH, temperature, or light. This could lead to the development of materials for controlled drug release, self-cleaning surfaces, and adaptive optics.

| Functional Moiety | Potential Application | Rationale |

| Fluorinated Alkyl Chain | Anti-fouling Surfaces | Introduction of hydrophobicity and oleophobicity. |

| Photosensitive Group | Light-responsive Surfaces | Control of surface properties through light-induced reactions. |

| Responsive Polymer | "Smart" Surfaces | Triggered change in surface properties (e.g., for drug delivery). |

| Biorecognition Element | Targeted Biosensing | Specific detection of biomolecules. |

Integration into Complex Hierarchical Nanosystems and Microdevices

The ability to precisely control the surface chemistry of materials is crucial for the development of complex nanosystems and microdevices. This compound provides a robust method for the bottom-up assembly of such systems.

In the realm of nanotechnology, the functionalization of nanoparticles with this compound can be used to create hierarchical structures. researchgate.netnih.gov For instance, nanoparticles can be first coated with a layer of this diazonium salt, which then acts as a platform for the attachment of other nanoparticles, polymers, or biological molecules. This layer-by-layer approach allows for the construction of complex, three-dimensional nanostructures with tailored properties. The resulting nanosystems could find applications in catalysis, sensing, and drug delivery. mdpi.com

Microfluidic devices, often referred to as "lab-on-a-chip" systems, are another area where the precise surface modification enabled by this compound is highly valuable. The inner surfaces of microchannels can be functionalized to control fluid flow, prevent non-specific adsorption of analytes, or create specific reaction zones. nih.gov For example, patterning a surface with regions of positive charge using this compound can be used to direct the movement of negatively charged molecules or cells within the device.

The integration of functionalized nanomaterials into microdevices is a particularly exciting frontier. By trapping nanoparticles modified with this compound within a microfluidic channel, it is possible to create a high-surface-area reactor for chemical synthesis or a highly sensitive sensor for detecting minute quantities of a target analyte. mdpi.com

| System | Application | Role of this compound |

| Hierarchical Nanoparticles | Catalysis, Drug Delivery | Acts as a linker for assembling multi-component nanosystems. |

| Microfluidic Devices | Lab-on-a-chip Systems | Modifies inner surfaces to control flow and create reaction zones. |

| Nanoparticle-in-Microfluidics | High-throughput Screening | Creates high-surface-area reactors and highly sensitive sensors. |

Advanced Biological Applications Beyond Traditional Receptor Probing

The biocompatibility and specific chemical reactivity of this compound are paving the way for advanced biological applications that go beyond traditional methods of probing biological systems.

One of the most promising areas is the development of targeted drug delivery systems. The diazonium group can be used to attach therapeutic agents to a carrier molecule or nanoparticle, while the trimethylammonium group can help to target specific cells or tissues. nih.govnumberanalytics.com For example, a drug-loaded nanoparticle functionalized with this compound could be designed to bind to negatively charged cancer cells, delivering its payload directly to the tumor and minimizing side effects.

Another exciting application is in the field of tissue engineering and regenerative medicine. By creating surfaces with specific chemical and physical properties, it is possible to guide the growth and differentiation of cells. This compound can be used to create patterns of charge and biomolecules on a scaffold, which can then be used to create artificial tissues and organs. nih.gov For instance, a surface patterned with alternating regions of positive and negative charge could be used to align muscle cells and promote the formation of functional muscle tissue.

Furthermore, the ability to deliver diazonium ions intracellularly opens up new possibilities for studying cellular processes. nih.gov By designing molecules that can cross the cell membrane and then release a reactive diazonium species, it is possible to probe the local chemical environment within a cell and to study the function of specific proteins and enzymes in their native environment.

| Application Area | Specific Use | Advantage of using this compound |

| Targeted Drug Delivery | Cancer Therapy | Targeting of negatively charged cancer cells and attachment of therapeutic agents. |

| Tissue Engineering | Scaffolds for Cell Growth | Creation of patterned surfaces to guide cell growth and differentiation. |

| Intracellular Probing | Study of Cellular Processes | Delivery of reactive probes to study the intracellular environment. |

Application of Machine Learning and Artificial Intelligence for Predictive Design and Reactivity Assessment

The vast chemical space of possible diazonium salt derivatives and the complexity of their interactions with different surfaces make the rational design of new functional materials a significant challenge. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to accelerate this process. cailiaoniu.comresearchgate.netanl.gov

ML models can be trained on existing experimental and computational data to predict the properties and reactivity of new, untested diazonium compounds. frontiersin.orgnih.gov For example, a model could be developed to predict the efficiency of surface grafting of a particular diazonium salt on a specific substrate under a given set of reaction conditions. This would allow researchers to screen large libraries of virtual compounds and to identify the most promising candidates for synthesis and experimental testing, saving significant time and resources.

AI can also be used to design new this compound derivatives with desired properties. By using generative models, it is possible to create novel molecular structures that are optimized for a specific application. For instance, an AI algorithm could be tasked with designing a multifunctional diazonium salt that exhibits both high antimicrobial activity and strong binding to a particular protein.

Furthermore, ML can be used to analyze the large datasets generated from high-throughput screening experiments to identify structure-property relationships that may not be apparent from traditional analysis methods. This can provide valuable insights into the mechanisms of surface functionalization and can guide the design of future experiments. The combination of automated synthesis, high-throughput characterization, and ML-driven data analysis is poised to revolutionize the field of materials discovery.

| ML/AI Application | Description | Potential Impact |

| Predictive Modeling | Training models to predict grafting efficiency and surface properties. | Accelerated screening of virtual compound libraries. |

| Generative Design | Using AI to create novel diazonium derivatives with optimized properties. | Rational design of new functional materials. |

| Data-driven Discovery | Analyzing large datasets to uncover structure-property relationships. | Deeper understanding of functionalization mechanisms. |

常见问题